Cas no 100841-04-1 (3-(4-Nitrophenoxy)propan-1-amine)

3-(4-Nitrophenoxy)propan-1-amine is a nitroaromatic amine derivative characterized by its functional phenoxy and primary amine groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitrophenoxy moiety enhances reactivity in nucleophilic substitution and reduction reactions, while the terminal amine group allows for further derivatization, such as amide or imine formation. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for research applications requiring precise molecular scaffolds. Typical uses include the synthesis of bioactive molecules and polymer precursors.
3-(4-Nitrophenoxy)propan-1-amine structure
100841-04-1 structure
Product name:3-(4-Nitrophenoxy)propan-1-amine
CAS No:100841-04-1
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD09923512
CID:858425
PubChem ID:308766

3-(4-Nitrophenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Nitrophenoxy)propan-1-amine
    • 1-Propanamine, 3-(4-nitrophenoxy)-
    • 3-(4-nitrophenoxy)-1-Propanamine
    • 3-(4-NITROPHENOXY)PROPYLAMINE
    • C77691
    • SY008311
    • DB-058504
    • AKOS009163866
    • 100841-04-1
    • SCHEMBL10927319
    • EN300-1867768
    • MFCD09923512
    • CS-0439711
    • DTXSID40309029
    • BS-19066
    • MDL: MFCD09923512
    • Inchi: InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
    • InChI Key: OQDSYPZEHFBRIK-UHFFFAOYSA-N
    • SMILES: C(CN)COC1=CC=C(C=C1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 196.08500
  • Monoisotopic Mass: 196.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 81.1A^2

Experimental Properties

  • Density: 1.211
  • Boiling Point: 355°C at 760 mmHg
  • Flash Point: 168.5°C
  • Refractive Index: 1.558
  • PSA: 81.07000
  • LogP: 2.54590

3-(4-Nitrophenoxy)propan-1-amine Security Information

3-(4-Nitrophenoxy)propan-1-amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-Nitrophenoxy)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N39800-0.5g
3-(4-Nitrophenoxy)propan-1-amine
100841-04-1 97%
0.5g
¥909.0 2024-07-19
Enamine
EN300-1867768-1.0g
3-(4-nitrophenoxy)propan-1-amine
100841-04-1
1g
$986.0 2023-06-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N39800-5g
3-(4-Nitrophenoxy)propan-1-amine
100841-04-1 97%
5g
¥4279.0 2024-07-19
Alichem
A019145492-5g
3-(4-Nitrophenoxy)propan-1-amine
100841-04-1 95%
5g
$479.98 2023-09-04
Enamine
EN300-1867768-0.5g
3-(4-nitrophenoxy)propan-1-amine
100841-04-1
0.5g
$150.0 2023-09-18
Enamine
EN300-1867768-1g
3-(4-nitrophenoxy)propan-1-amine
100841-04-1
1g
$156.0 2023-09-18
A2B Chem LLC
AA03687-5g
3-(4-Nitrophenoxy)propylamine
100841-04-1 98%
5g
$543.00 2024-04-20
1PlusChem
1P0003GN-5g
1-Propanamine, 3-(4-nitrophenoxy)-
100841-04-1 98%
5g
$578.00 2025-02-18
A2B Chem LLC
AA03687-500mg
3-(4-Nitrophenoxy)propylamine
100841-04-1 97%
500mg
$110.00 2024-01-05
Advanced ChemBlocks
P43096-1g
3-(4-Nitrophenoxy)propylamine
100841-04-1 95%
1g
$210 2024-05-21

3-(4-Nitrophenoxy)propan-1-amine Production Method

Additional information on 3-(4-Nitrophenoxy)propan-1-amine

Introduction to 3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1) in Modern Chemical and Pharmaceutical Research

The compound 3-(4-Nitrophenoxy)propan-1-amine, identified by the chemical abstracts service number 100841-04-1, represents a significant molecule in the realm of synthetic chemistry and pharmaceutical development. This compound, featuring a nitro-substituted phenyl ring linked to a propylamine moiety, has garnered attention due to its structural versatility and potential biological activity. The nitro group introduces a polar, electron-withdrawing nature, while the amine functionality provides a site for further derivatization, making it a valuable intermediate in medicinal chemistry.

In recent years, the exploration of nitroaromatic derivatives has intensified, driven by their diverse pharmacological profiles. The presence of the 4-nitrophenol moiety in 3-(4-Nitrophenoxy)propan-1-amine has been associated with properties such as anti-inflammatory, antimicrobial, and even anticancer effects. These attributes stem from the ability of nitro groups to undergo reduction or nucleophilic aromatic substitution, leading to bioactive metabolites. Current research focuses on optimizing synthetic routes to enhance yield and purity while minimizing byproduct formation.

The propan-1-amine side chain in this compound adds another layer of functional diversity. Amines are well-known for their role as pharmacophores, capable of interacting with biological targets through hydrogen bonding or ionic interactions. The linear aliphatic chain provides flexibility, allowing for conformational adjustments that may influence binding affinity and metabolic stability. This structural feature makes 3-(4-Nitrophenoxy)propan-1-amine a promising candidate for drug design, particularly in targeting enzymes or receptors involved in metabolic pathways.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-(4-Nitrophenoxy)propan-1-amine. Molecular docking studies have been employed to predict interactions with target proteins, providing insights into binding modes and potential therapeutic effects. For instance, studies suggest that derivatives of this compound may exhibit inhibitory activity against certain kinases or transcription factors implicated in diseases such as cancer and neurodegeneration. Such findings underscore the importance of structural optimization in maximizing biological efficacy.

The synthesis of 3-(4-Nitrophenoxy)propan-1-amine typically involves multi-step reactions starting from commercially available precursors like 4-nitrophenol and 1-amino-propane. Advances in catalytic methods have improved the efficiency of these processes, reducing reliance on harsh reagents and minimizing environmental impact. Green chemistry principles are increasingly being applied, with an emphasis on solvent recovery and waste reduction. These innovations not only enhance sustainability but also lower production costs, making compounds like 3-(4-Nitrophenoxy)propan-1-amine more accessible for further development.

In the context of drug discovery, the versatility of 3-(4-Nitrophenoxy)propan-1-amine lies in its ability to be modified at multiple positions. The nitro group can be reduced to an amine or hydroxylated, while the amine itself can undergo acylation or alkylation to introduce additional functional groups. Such modifications allow chemists to fine-tune properties such as solubility, bioavailability, and target specificity. This adaptability is crucial for developing lead compounds that meet stringent pharmacokinetic requirements.

Preclinical studies have begun to explore the potential applications of derivatives related to 3-(4-Nitrophenoxy)propan-1-amine. In vitro assays have demonstrated promising results in models of inflammation and infection, highlighting its therapeutic potential. While human trials are still in early stages, these preliminary findings justify further investment into optimizing synthetic pathways and evaluating safety profiles. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into viable therapeutic options.

The future direction of research on 3-(4-Nitrophenoxy)propan-1-amine may involve exploring its role in modulating immune responses or enhancing drug delivery systems. Nanotechnology-based approaches could be particularly effective, allowing for targeted release or sustained action of this compound’s derivatives. Additionally, computational modeling may help identify novel analogs with improved pharmacological profiles through structure-based drug design strategies.

In conclusion,3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on pharmaceutical innovation. Its unique structural features offer a rich foundation for developing new drugs with broad therapeutic applications. As research progresses,this compound will undoubtedly continue to inspire breakthroughs,contributing significantly to advancements in medicine and chemical science.

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Amadis Chemical Company Limited
(CAS:100841-04-1)3-(4-Nitrophenoxy)propan-1-amine
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Purity:99%
Quantity:5g
Price ($):671.0